molecular formula C16H17ClN4O2 B12267996 4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12267996
M. Wt: 332.78 g/mol
InChI Key: NVYDOFIAVHVWQV-UHFFFAOYSA-N
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Description

4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that belongs to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the reaction of 6-chloroquinoxaline with N-cyclopropylmorpholine-2-carboxamide under specific conditions. One common method involves the use of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom in the quinoxaline ring with a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF, phenols, and amines.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, preventing DNA replication and leading to cell death . In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other quinoxaline derivatives to highlight its uniqueness:

These comparisons underscore the unique chemical and biological properties of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

4-(6-chloroquinoxalin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C16H17ClN4O2/c17-10-1-4-12-13(7-10)18-8-15(20-12)21-5-6-23-14(9-21)16(22)19-11-2-3-11/h1,4,7-8,11,14H,2-3,5-6,9H2,(H,19,22)

InChI Key

NVYDOFIAVHVWQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=CN=C4C=C(C=CC4=N3)Cl

Origin of Product

United States

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